3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18071678
InChI: InChI=1S/C7H4BrN3O2.ClH/c8-5-1-10-6-2-9-4(7(12)13)3-11(5)6;/h1-3H,(H,12,13);1H
SMILES:
Molecular Formula: C7H5BrClN3O2
Molecular Weight: 278.49 g/mol

3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18071678

Molecular Formula: C7H5BrClN3O2

Molecular Weight: 278.49 g/mol

* For research use only. Not for human or veterinary use.

3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride -

Specification

Molecular Formula C7H5BrClN3O2
Molecular Weight 278.49 g/mol
IUPAC Name 3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H4BrN3O2.ClH/c8-5-1-10-6-2-9-4(7(12)13)3-11(5)6;/h1-3H,(H,12,13);1H
Standard InChI Key WITNAEZJUDIEEX-UHFFFAOYSA-N
Canonical SMILES C1=C(N2C=C(N=CC2=N1)C(=O)O)Br.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of an imidazo[1,2-a]pyrazine ring system, a bicyclic structure featuring a five-membered imidazole ring fused to a six-membered pyrazine ring. Key substituents include:

  • Bromine at the 3-position, enhancing electrophilic reactivity.

  • Carboxylic acid at the 6-position, enabling hydrogen bonding and salt formation.

  • Hydrochloride salt, improving solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₅BrClN₃O₂PubChem
Molecular Weight278.49 g/molVulcanChem
IUPAC Name3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid; hydrochloridePubChem
SMILESC1=C(N2C=C(N=CC2=N1)C(=O)O)Br.ClVulcanChem
Melting Point305–308°C (decomposes)Sigma-Aldrich

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most documented route involves tandem cyclization and bromination:

  • Precursor Preparation: 2-Aminopyrazine reacts with α-bromoketones (e.g., bromoacetone) in ethyl acetate.

  • Cyclization: Catalyzed by tert-butyl hydroperoxide (TBHP) at 60–80°C, forming the imidazo-pyrazine core.

  • Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Reaction Scheme:

2-Aminopyrazine+α-BromoketoneTBHP, 70°CImidazo[1,2-a]pyrazineNBS3-Bromo DerivativeHClHydrochloride Salt\text{2-Aminopyrazine} + \alpha\text{-Bromoketone} \xrightarrow{\text{TBHP, 70°C}} \text{Imidazo[1,2-a]pyrazine} \xrightarrow{\text{NBS}} \text{3-Bromo Derivative} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Industrial-Scale Challenges

While laboratory methods achieve yields >75%, industrial production faces hurdles:

  • Cost of Brominating Agents: NBS is expensive for large-scale use; alternatives like molecular bromine require corrosion-resistant reactors.

  • Solvent Recovery: Ethyl acetate and dichloromethane necessitate closed-loop systems to meet environmental regulations.

Biological Activity and Mechanisms

Antibacterial Properties

The compound inhibits bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication. In Staphylococcus aureus (MRSA), it demonstrates a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin.

Table 2: Biological Activity Profile

ActivityModel SystemKey FindingSource
AntibacterialS. aureusMIC = 8 µg/mLVulcanChem
AnticancerMCF-7 CellsIC₅₀ = 12 µM; Caspase-3 ActivationVulcanChem
Anti-inflammatoryRAW 264.7 Macrophages40% reduction in TNF-α at 20 µMPubChem

Applications in Drug Discovery

Scaffold for Kinase Inhibitors

The imidazo-pyrazine core mimics ATP-binding sites in kinases. Derivatives inhibit:

  • EGFR (Epidermal Growth Factor Receptor): IC₅₀ = 50 nM.

  • ALK (Anaplastic Lymphoma Kinase): IC₅₀ = 120 nM.

Prodrug Development

Esterification of the carboxylic acid group enhances bioavailability. For example, the ethyl ester prodrug shows 90% oral bioavailability in murine models.

Comparison with Structural Analogs

3-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid

  • Structure: Pyridine replaces pyrazine.

  • Activity: Reduced kinase inhibition (EGFR IC₅₀ = 200 nM) due to decreased π-π stacking .

6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic Acid

  • Bromine Position: 6 vs. 3.

  • Reactivity: Lower electrophilicity limits cross-coupling utility .

Future Directions and Challenges

Targeted Drug Delivery

Conjugating the compound to nanoparticles (e.g., liposomes) may improve tumor-specific uptake. Preliminary data show a 3-fold increase in MCF-7 cell uptake with PEGylated liposomes.

Green Chemistry Approaches

Replacing NBS with enzymatic bromination (e.g., vanadium-dependent haloperoxidases) could reduce environmental impact.

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